molecular formula C6H7F2N3O2 B13342418 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13342418
M. Wt: 191.14 g/mol
InChI Key: AZKCZFTVHOVVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the difluoromethyl group adds unique properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a suitable precursor, such as a triazole derivative, using difluoromethylating agents. This process often requires the use of metal catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The triazole ring’s stability contributes to the compound’s overall effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of the difluoromethyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of applications .

Properties

Molecular Formula

C6H7F2N3O2

Molecular Weight

191.14 g/mol

IUPAC Name

5-(difluoromethyl)-1-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C6H7F2N3O2/c1-2-11-4(5(7)8)3(6(12)13)9-10-11/h5H,2H2,1H3,(H,12,13)

InChI Key

AZKCZFTVHOVVBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)C(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.